alpha-Benzyl-4,6-O-benzylidene-muramic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

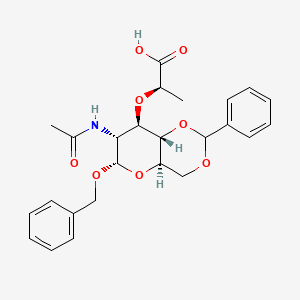

Alpha-Benzyl-4,6-O-benzylidene-muramic acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₉NO₈ and its molecular weight is 471.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Alpha-Benzyl-4,6-O-benzylidene-muramic acid (alpha-Benzyl-MurNAc) is a synthetic derivative of muramic acid, which is an essential component of bacterial cell walls. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the context of antimicrobial properties and its role in bacterial cell wall synthesis.

Chemical Structure and Properties

Alpha-Benzyl-MurNAc is characterized by its molecular formula C25H29NO8 and a molecular weight of approximately 471.5 g/mol. The structural modifications include benzylidene groups at the 4 and 6 positions, which enhance its interaction with enzymes involved in bacterial cell wall biosynthesis.

The primary mechanism by which alpha-Benzyl-MurNAc exhibits biological activity involves its role as a substrate for enzymes critical to peptidoglycan synthesis, such as MurA. MurA catalyzes the first step in the biosynthesis of the bacterial cell wall, making it a crucial target for antibiotic development . The presence of the benzylidene moiety allows for selective chemical modifications and increases the compound's affinity for these enzymes, potentially leading to inhibition of bacterial growth .

Biological Activity and Antimicrobial Properties

Research indicates that alpha-Benzyl-MurNAc shows significant biological activity against Gram-positive bacteria. The compound's structure allows it to interact effectively with bacterial enzymes, thereby disrupting normal cell wall synthesis. This disruption can lead to increased susceptibility of bacteria to external stressors and ultimately cell death .

Table 1: Summary of Biological Activity

| Activity | Description |

|---|---|

| Target Enzymes | MurA (and other peptidoglycan biosynthesis enzymes) |

| Bacterial Targets | Primarily Gram-positive bacteria |

| Mechanism | Inhibition of cell wall synthesis |

| Potential Use | Development of novel antibiotic agents |

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study examining various derivatives of muramic acid, alpha-Benzyl-MurNAc demonstrated enhanced inhibitory effects on bacterial growth compared to unmodified muramic acid derivatives. The study highlighted its potential as a lead compound for antibiotic development targeting MurA .

- Enzyme Interaction Studies : Research utilizing enzyme assays showed that alpha-Benzyl-MurNAc binds competitively to MurA, suggesting that it could serve as an effective inhibitor. This binding was confirmed through kinetic studies that measured reaction rates in the presence of varying concentrations of the compound .

- Synthesis and Modification : The multi-step synthesis process allows for the introduction of various functional groups that can further enhance biological activity. Modifications at specific sites on the molecule have been shown to improve binding affinity to target enzymes while maintaining low toxicity profiles .

Table 2: Comparison with Other Muramic Acid Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Muramic Acid | Basic structure without modifications | Minimal antimicrobial activity |

| N-Acetylmuramic Acid | Acetylated form | Moderate activity against certain bacteria |

| This compound | Benzylidene modifications enhance activity | Significant inhibition of Gram-positive bacteria |

Aplicaciones Científicas De Investigación

Biochemical Research

Alpha-Benzyl-4,6-O-benzylidene-muramic acid serves as a crucial building block in the synthesis of peptides that mimic bacterial cell wall components. The compound's structure allows for selective chemical modifications, making it an effective precursor for creating acetyl-muramic acid peptides. These peptides are integral to the formation of peptidoglycan, a vital structural component of bacterial cell walls, which provides strength and shape to bacteria.

Applications in Peptide Synthesis

- Peptide Mimics : The compound is used to synthesize peptides that can mimic the natural components of bacterial cell walls, facilitating studies on bacterial growth and cell wall assembly.

- Antimicrobial Research : By modifying the structure of these peptides, researchers can explore their interactions with bacterial enzymes involved in cell wall biosynthesis, potentially leading to the development of novel antibiotics .

Antimicrobial Studies

Research indicates that this compound exhibits biological activity that may influence bacterial growth and cell wall synthesis. Its interaction with Gram-positive bacteria has been a focal point of study due to its potential as an antimicrobial agent.

Structural Comparisons and Insights

Understanding the structural similarities and differences between this compound and other related compounds can provide insights into its unique properties and applications. Below is a comparison table highlighting some relevant compounds:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| Muramic Acid | Contains a carboxylic acid group | Lacks benzylidene modifications |

| N-Acetylmuramic Acid | Acetylated form of muramic acid | Contains an acetyl group instead of benzylidene |

| Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid | Contains both acetyl and benzylidene groups | More complex structure with additional functional groups |

This comparative analysis aids in understanding how structural modifications can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis pathways and biological evaluations of this compound:

- Synthesis Pathways : The synthesis typically involves multi-step reactions that allow for selective modifications while retaining the core structure needed for biological activity. These methods are essential for tailoring the compound for specific applications in medicinal chemistry.

- Biological Evaluations : Studies have demonstrated that this compound can inhibit bacterial growth by interfering with peptidoglycan synthesis. Such findings underscore its potential as a scaffold for developing new antibiotics aimed at combating resistant bacterial strains .

Propiedades

IUPAC Name |

(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPMVSNCFXDOJX-BKIFYLKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.